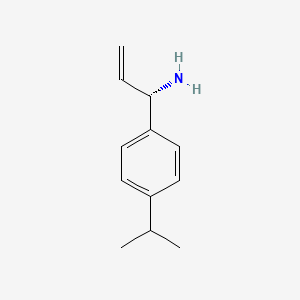![molecular formula C11H16N2O2 B15237797 Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15237797.png)
Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of imidazo[1,5-A]pyridines, which are known for their diverse biological activities.
Méthodes De Préparation
The synthesis of Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of a suitable pyridine derivative with an ethyl ester in the presence of a catalyst can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis .
Analyse Des Réactions Chimiques
Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the compound.
Applications De Recherche Scientifique
Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals due to its bioactive properties.
Medicine: Research has indicated its potential use in developing drugs for treating various diseases, including antimicrobial and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved may include inhibition of enzyme activity or activation of specific receptors, contributing to its biological efficacy .
Comparaison Avec Des Composés Similaires
Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-ethyl-6-hydroxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate: This compound shares a similar core structure but differs in its substituents, leading to variations in its chemical and biological properties.
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate: Another related compound with a different ester group, which can influence its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-11(14)10-12-6-9-5-4-8(2)7-13(9)10/h6,8H,3-5,7H2,1-2H3 |
Clé InChI |
LPFIGGWFSRWNIB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC=C2N1CC(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol](/img/structure/B15237745.png)










